molecular formula C8H7F2NO3 B8028096 1,3-Difluoro-4-ethoxy-2-nitrobenzene

1,3-Difluoro-4-ethoxy-2-nitrobenzene

Cat. No.: B8028096
M. Wt: 203.14 g/mol
InChI Key: IIFLHONFMFLZJL-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-ethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of benzene, featuring ethoxy, difluoro, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2,4-difluoro-3-nitrobenzene typically involves multiple steps. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve continuous synthesis methods using microreactor systems. These systems offer high-quality mass and heat transfer, allowing reactions to occur at higher temperatures than traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-4-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide are often used.

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated derivatives of the compound.

    Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of 1-ethoxy-2,4-difluoro-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form amines, which can then interact with biological molecules. The ethoxy and difluoro groups influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: 1,3-Difluoro-4-ethoxy-2-nitrobenzene is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-ethoxy-2,4-difluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-2-14-6-4-3-5(9)8(7(6)10)11(12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFLHONFMFLZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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